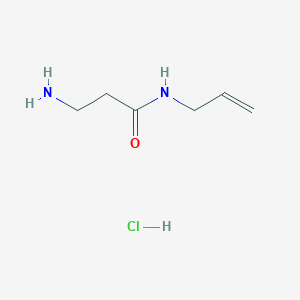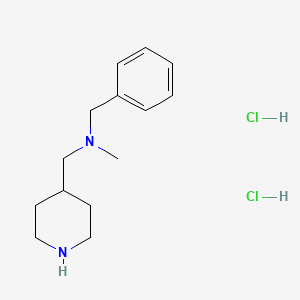
N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves describing the compound’s molecular structure, including its atomic composition, bond types and lengths, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity, common reaction partners, and the products of these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, including its melting and boiling points, solubility, color, odor, and any notable chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis of related compounds involving N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride has been explored in various studies. For example, Younas, Hallaoui, and Anouar (2014) synthesized a compound through 1,3-dipolar cycloaddition reaction, establishing the structure via NMR spectroscopy, Elemental Analysis, and MS data (Aouine Younas et al., 2014).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated remarkable photocytotoxicity in red light and were used for cellular imaging, as explored by Basu et al. (2014). These complexes showed a Fe(III)/Fe(II) redox couple and were ingested in the nucleus of HeLa and HaCaT cells, interacting with DNA (Uttara Basu et al., 2014).
Thermodynamic Analysis in Synthesis
- Jafari (2018) studied the synthesis of an imine derivative involving phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine. The study focused on thermodynamic parameters at different temperatures using the density functional theory method, providing insights into optimal synthesis conditions (M. Jafari, 2018).
Antiosteoclast Activity
- A study by Reddy et al. (2012) synthesized a family of compounds including piperidin-2-yl-methanamine, revealing moderate to high antiosteoclast and osteoblast activity. This research contributes to understanding the potential applications of these compounds in bone health (G. S. Reddy et al., 2012).
Asymmetric Synthesis
- Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives of piperidinylmethanamine, showcasing the potential of these compounds in creating diverse molecular structures (O. Froelich et al., 1996).
Neurotoxin Study
- In the context of Parkinsonism, a study by Javitch et al. (1985) explored N-Methyl-4-phenylpyridine, a metabolite of a similar compound, demonstrating its selective toxicity to dopamine neurons. This research provides insights into the neurotoxic effects of related compounds (J. Javitch et al., 1985).
Synthesis and Docking Studies
- Bommeraa et al. (2019) developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine by coupling a related phenyl)methanamine compound, demonstrating the versatility of these compounds in synthesizing novel structures (Ravi Kumar Bommeraa et al., 2019).
Electrophoresis and Separation Science
- A study by Ye et al. (2012) used nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including phenylalkyl-substituted amines, highlighting the analytical applications of these compounds in pharmaceutical quality control (Lei Ye et al., 2012).
Serotonin Receptor Study
- The compound WAY-100635, involving phenyl-piperazinyl methanamine, was studied by Craven et al. (1994) for its effects on serotonin-containing neurons. This research provides insights into the potential neurological applications of these compounds (R. Craven et al., 1994).
Safety And Hazards
This involves detailing any known hazards associated with the compound, including its toxicity, flammability, and any safety precautions that should be taken when handling it.
Zukünftige Richtungen
This involves discussing potential future research directions, including any unanswered questions about the compound, potential applications, and areas for further study.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14;;/h2-6,14-15H,7-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYROXGBGCDHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
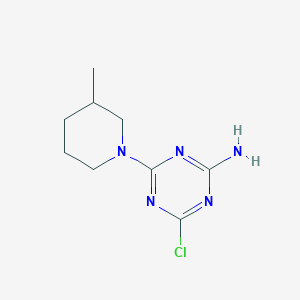
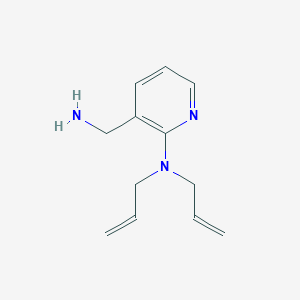

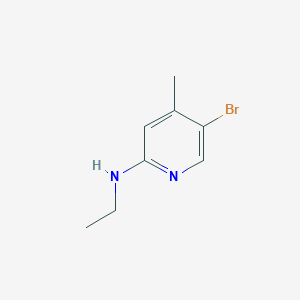
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)
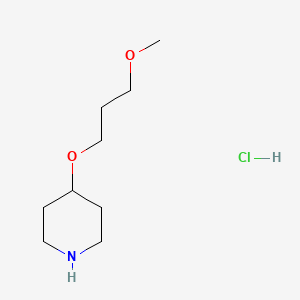

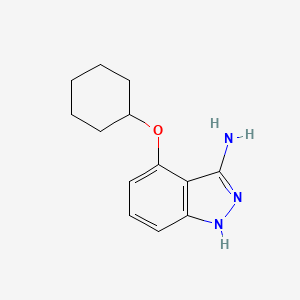
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)
